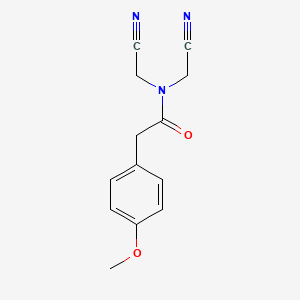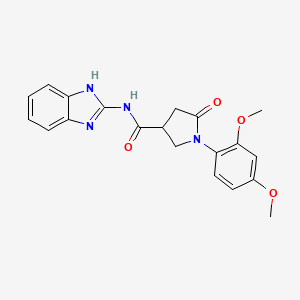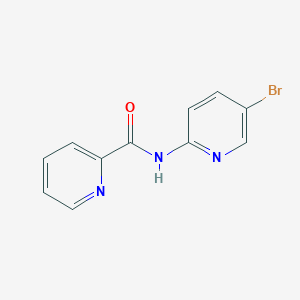![molecular formula C22H25N5O2 B14938566 2-(4-methoxy-1H-indol-1-yl)-N-[(1S)-3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide](/img/structure/B14938566.png)
2-(4-methoxy-1H-indol-1-yl)-N-[(1S)-3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-METHOXY-1H-INDOL-1-YL)-N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]ACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a methoxy group and a triazolopyridine moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXY-1H-INDOL-1-YL)-N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]ACETAMIDE typically involves multi-step organic reactions. The key steps may include:
Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring is synthesized through cyclization reactions.
Methoxylation: Introduction of the methoxy group onto the indole ring using methanol and a suitable catalyst.
Formation of the Triazolopyridine Moiety: This involves the cyclization of a pyridine derivative with a triazole precursor.
Coupling Reaction: The final step involves coupling the indole derivative with the triazolopyridine moiety under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-METHOXY-1H-INDOL-1-YL)-N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(4-METHOXY-1H-INDOL-1-YL)-N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. This may include:
Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling pathways.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, leading to altered metabolic processes.
Gene Expression Modulation: The compound may influence the expression of specific genes, resulting in changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-(4-METHOXY-1H-INDOL-1-YL)-N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]ACETAMIDE shares structural similarities with other indole derivatives and triazolopyridine compounds, such as:
- 2-(4-METHOXY-1H-INDOL-1-YL)-N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]ACETAMIDE
- 2-(4-METHOXY-1H-INDOL-1-YL)-N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]ACETAMIDE
Uniqueness
- The unique combination of the indole ring, methoxy group, and triazolopyridine moiety in 2-(4-METHOXY-1H-INDOL-1-YL)-N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]ACETAMIDE imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C22H25N5O2 |
|---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
2-(4-methoxyindol-1-yl)-N-[(1S)-3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide |
InChI |
InChI=1S/C22H25N5O2/c1-15(2)13-17(22-25-24-20-9-4-5-11-27(20)22)23-21(28)14-26-12-10-16-18(26)7-6-8-19(16)29-3/h4-12,15,17H,13-14H2,1-3H3,(H,23,28)/t17-/m0/s1 |
InChI-Schlüssel |
KKIWGIOVNLYBCB-KRWDZBQOSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C1=NN=C2N1C=CC=C2)NC(=O)CN3C=CC4=C3C=CC=C4OC |
Kanonische SMILES |
CC(C)CC(C1=NN=C2N1C=CC=C2)NC(=O)CN3C=CC4=C3C=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14938483.png)

![1-butyl-N-{4-[(4-chloro-3-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14938490.png)

![5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14938496.png)



![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B14938517.png)
![N-[4-(acetylamino)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B14938524.png)
![N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B14938535.png)

![3-chloro-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14938544.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B14938548.png)
